3-[3-cyano-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylpropanamide
Overview
Description
3-[3-cyano-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylpropanamide is a complex organic compound characterized by its unique structure, which includes cyano, dichlorophenyl, and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-cyano-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylpropanamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Key steps include:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of Functional Groups: The cyano, dichlorophenyl, and trifluoromethyl groups are introduced through specific reactions such as nucleophilic substitution and electrophilic aromatic substitution.
Thioether Formation: The thioether linkage is formed by reacting the pyridine derivative with a suitable thiol compound under controlled conditions.
Amidation: The final step involves the formation of the amide bond by reacting the thioether intermediate with N-methylpropanamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[3-cyano-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[3-cyano-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[3-cyano-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **3-{[3-cyano-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-methylpropanamide
- **3-{[3-cyano-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-ethylpropanamide
Uniqueness
The uniqueness of 3-[3-cyano-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylpropanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
3-[3-cyano-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F3N3OS/c1-24-15(26)4-5-27-16-11(8-23)12(17(20,21)22)7-14(25-16)10-3-2-9(18)6-13(10)19/h2-3,6-7H,4-5H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJZHBSDXUUOEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCSC1=C(C(=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)C(F)(F)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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